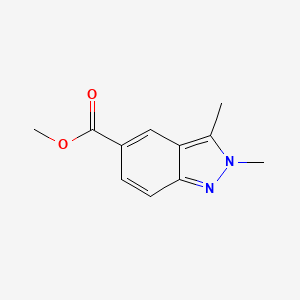
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,3-dimethyl-2H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 2114095-94-0. It has a molecular weight of 204.23 . The compound is also known by its IUPAC name, which is the same as the common name .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Applications De Recherche Scientifique
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate has been used in a wide range of scientific and medical research studies. It has been studied for its potential applications in pharmacology, biochemistry, and physiology. In pharmacology, this compound has been used to study the effects of drugs on the central nervous system and other physiological systems. In biochemistry, this compound has been used to study the effects of cellular signaling pathways on gene expression and protein synthesis. In physiology, this compound has been used to study the effects of hormones, neurotransmitters, and other physiological regulators.
Mécanisme D'action
Biochemical Pathways:
Without direct evidence, we can only speculate on the affected pathways. Indazole derivatives have been investigated for their potential anti-inflammatory, analgesic, and other biological activities . These activities often involve pathways related to inflammation, oxidative stress, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis method of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is reliable and reproducible, making it an ideal compound for laboratory experiments. Additionally, this compound has been found to be relatively non-toxic, making it safe for use in laboratory experiments. However, the effects of this compound on the 5-HT1A and 5-HT2A receptors are not fully understood, making it difficult to predict the effects of this compound on a given system.
Orientations Futures
Future research on Methyl 2,3-dimethyl-2H-indazole-5-carboxylate may focus on further elucidating the effects of this compound on the 5-HT1A and 5-HT2A receptors, as well as the effects of this compound on other physiological systems. Additionally, further research may focus on the potential applications of this compound in the treatment of various diseases and disorders. Finally, further research may focus on the potential synergistic effects of this compound when used in combination with other drugs and compounds.
Méthodes De Synthèse
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is synthesized through a three-step procedure, starting with the reaction of indazole with dimethylformamide (DMF) and formic acid. The second step involves the reaction of the resulting intermediate with methyl iodide, followed by a final step of heating the reaction mixture in the presence of a base. This synthesis method has been used to produce this compound in high yield and purity, and has been found to be a reliable and reproducible method.
Propriétés
IUPAC Name |
methyl 2,3-dimethylindazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)12-13(7)2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYQJILCUZTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)
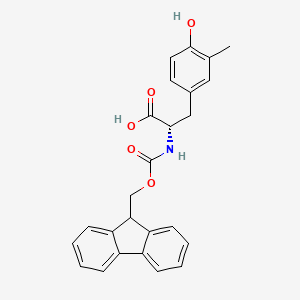
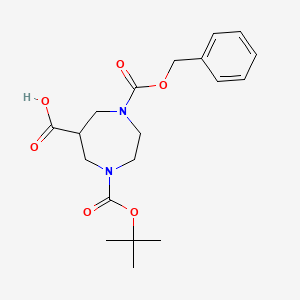
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)
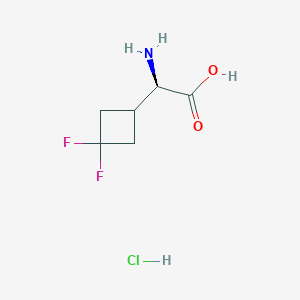
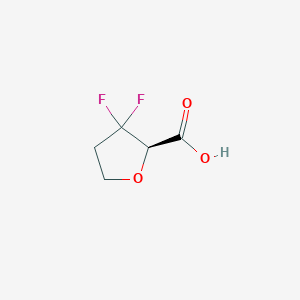

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
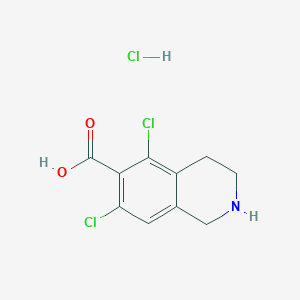
![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)